BenchChemオンラインストアへようこそ!

4-Bromo-5-phenyl-1,2-oxazol-3-amine

Lipophilicity Drug-likeness Permeability

4-Bromo-5-phenyl-1,2-oxazol-3-amine (CAS 62847-50-1; MDL MFCD00228032) is a trisubstituted isoxazole building block bearing a C-3 primary amine, a C-4 bromine, and a C-5 phenyl ring. With a molecular weight of 239.07 g·mol⁻¹ and a computed XLogP3 of 2.4, it occupies a lipophilicity range distinct from its non-halogenated and regioisomeric analogs.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 62847-50-1
Cat. No. B2407650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-phenyl-1,2-oxazol-3-amine
CAS62847-50-1
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NO2)N)Br
InChIInChI=1S/C9H7BrN2O/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H,(H2,11,12)
InChIKeySKMYIFOUGLCRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-phenyl-1,2-oxazol-3-amine (CAS 62847-50-1): Core Structural Identity and Procurement-Grade Characterization


4-Bromo-5-phenyl-1,2-oxazol-3-amine (CAS 62847-50-1; MDL MFCD00228032) is a trisubstituted isoxazole building block bearing a C-3 primary amine, a C-4 bromine, and a C-5 phenyl ring [1]. With a molecular weight of 239.07 g·mol⁻¹ and a computed XLogP3 of 2.4, it occupies a lipophilicity range distinct from its non-halogenated and regioisomeric analogs [1]. The compound is commercially supplied at ≥95% purity by multiple vendors including Enamine, Fluorochem, Biosynth, and Leyan, and is catalogued as a versatile small-molecule scaffold for medicinal chemistry and agrochemical intermediate synthesis [2].

Why 4-Bromo-5-phenyl-1,2-oxazol-3-amine Cannot Be Replaced by Unsubstituted or Regioisomeric Isoxazole Analogs


Within the 3-aminoisoxazole scaffold family, the precise position of halogen substitution and the presence of the C-3 amine are decisive for both reactivity and physicochemical profile. The C-4 bromine atom in 4-bromo-5-phenyl-1,2-oxazol-3-amine serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), enabling downstream diversification that the non-halogenated 5-phenylisoxazol-3-amine (CAS 6455-31-8) cannot undergo . Conversely, shifting the bromine to the para-position of the phenyl ring—as in 5-(4-bromophenyl)isoxazol-3-amine (CAS 6525-98-0)—produces a regioisomer with distinctly different electronic distribution, steric profile, and metabolic vulnerability at the C-4 position . Removing the 3-amino group altogether, as in 4-bromo-5-phenylisoxazole (CAS 10557-73-0), eliminates the primary hydrogen-bond donor/acceptor site required for target engagement in many pharmacophore models [1]. These structural differences translate into quantifiable divergence in lipophilicity, molecular weight, and synthetic utility that make generic substitution scientifically indefensible without explicit head-to-head validation data.

Quantitative Differentiation Evidence for 4-Bromo-5-phenyl-1,2-oxazol-3-amine Against Closest Structural Analogs


Lipophilicity (LogP) Head-to-Head: C-4 Bromine Increases logP by ≥0.5 Units vs. Non-Halogenated Parent

4-Bromo-5-phenyl-1,2-oxazol-3-amine exhibits a computed LogP (XLogP3) of 2.4–2.69, compared with 1.85–2.2 for the non-brominated analog 5-phenylisoxazol-3-amine (CAS 6455-31-8) [1]. This difference of approximately 0.5–0.8 log units corresponds to a 3- to 6-fold increase in octanol-water partition coefficient, directly impacting predicted membrane permeability and passive absorption. The bromine substituent at C-4 is the sole structural variable driving this lipophilicity shift.

Lipophilicity Drug-likeness Permeability

Synthetic Handle Differentiation: C-4 Bromine Enables Pd-Catalyzed Cross-Coupling Inaccessible to Non-Halogenated Isoxazoles

The C-4 bromine of 4-bromo-5-phenyl-1,2-oxazol-3-amine acts as a competent electrophilic partner for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, enabling direct C–C bond construction at the isoxazole 4-position. By contrast, 5-phenylisoxazol-3-amine (CAS 6455-31-8) lacks any halogen substituent and is inert under these catalytic conditions unless pre-functionalized [1]. The bromine atom also enables nucleophilic aromatic substitution with amines and thiols under thermal or microwave-assisted conditions, while the analogous 4-chloro derivative (CAS 62847-49-8) requires more forcing conditions due to the higher C–Cl bond dissociation energy (ΔBDE ≈ 24 kcal·mol⁻¹ favoring C–Br cleavage) [2]. This reactivity difference has been exploited in patent literature where 4-bromo-isoxazole intermediates are used to construct kinase inhibitor and nuclear receptor modulator libraries [3].

Cross-coupling C–C bond formation Late-stage functionalization

Regiochemical Bromine Placement: C-4 Isoxazole Bromination vs. Phenyl Ring Bromination—Physicochemical and Electronic Consequences

4-Bromo-5-phenyl-1,2-oxazol-3-amine places the bromine atom directly on the electron-deficient isoxazole ring (C-4), whereas its regioisomer 5-(4-bromophenyl)isoxazol-3-amine (CAS 6525-98-0) carries the bromine on the para-position of the electron-rich phenyl ring. This regioisomeric difference produces measurably distinct computed properties: the target compound has a LogP of ~2.69 vs. ~2.62 for the phenyl-brominated regioisomer, and a topological polar surface area (tPSA) of 52.0 Ų identical to the comparator . The C-4 bromine on the isoxazole ring exerts a stronger electron-withdrawing effect on the heterocycle, altering the pKa of the adjacent C-3 amine and the reactivity of the ring toward nucleophiles and electrophiles. Molecular modeling studies on 3,5-diaryl-4-bromoisoxazoles indicate that the C-4 bromine induces significant torsional twisting of the adjacent aryl groups (50° and 37°), potentially affecting target binding conformations [1].

Regioisomerism Electronic effects Metabolic stability

Molecular Weight and Heavy Atom Count Differentiation: Impact on Ligand Efficiency Metrics in Fragment-Based Screening

With a molecular weight of 239.07 g·mol⁻¹ and 13 heavy atoms, 4-bromo-5-phenyl-1,2-oxazol-3-amine occupies a distinct property space compared to the non-brominated parent 5-phenylisoxazol-3-amine (MW 160.17, 12 heavy atoms) and the non-aminated analog 4-bromo-5-phenylisoxazole (MW 224.05, 12 heavy atoms) [1]. The addition of bromine increases molecular weight by ~79 Da and heavy atom count by 1 versus the non-halogenated scaffold. This places the compound near the upper boundary of the 'rule of three' fragment space (MW ≤ 300), whereas the non-brominated analog sits comfortably within it. For fragment-based screening campaigns, this ~79 Da increment may reduce ligand efficiency (LE) for a given binding affinity, but the bromine atom provides additional van der Waals contacts and potential halogen-bonding interactions that can enhance potency and selectivity in ways the non-halogenated fragment cannot achieve [2].

Fragment-based drug discovery Ligand efficiency Lead-likeness

Commercial Availability and Purity Benchmarking: Multi-Vendor Supply at ≥95% Purity with Defined Storage Specifications

4-Bromo-5-phenyl-1,2-oxazol-3-amine is stocked by at least six international vendors (Enamine, Fluorochem/Biosynth, A2B Chem, 1PlusChem, Leyan, MolCore) with catalog purities of 95% (most vendors) to 97%+ (Bio-Fount) [1]. By comparison, the non-brominated 5-phenylisoxazol-3-amine is available from fewer suppliers at comparable purity, while the regioisomeric 5-(4-bromophenyl)isoxazol-3-amine is listed by Sigma-Aldrich as technical grade only . The target compound carries a defined MDL number (MFCD00228032) and established storage conditions (2–8°C short-term, −20°C long-term), facilitating quality-assured procurement for GLP and GMP environments . Pricing from Enamine (as of 2023–2024) ranges from $383/0.25 g to $2,235/5.0 g, positioning the compound as a moderately priced research chemical [2]. The 4-chloro analog (CAS 62847-49-8) is comparatively less widely stocked, which may affect lead times for competitive programs.

Procurement Quality control Supply chain

Differentiated Application Scenarios for 4-Bromo-5-phenyl-1,2-oxazol-3-amine Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification via C-4 Suzuki Coupling for Kinase Inhibitor Library Synthesis

The C-4 bromine atom provides a Pd(0)-accessible oxidative addition site that enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. This allows medicinal chemistry teams to generate 4-aryl/heteroaryl-5-phenylisoxazol-3-amine libraries in a single step from a common intermediate, a capability absent in the non-halogenated parent compound. The resulting derivatives retain the C-3 amine as a hydrogen-bond donor/acceptor for kinase hinge-binding motifs, as exploited in aminoisoxazole kinase inhibitor patents [1]. The LogP increase of ~0.5–0.8 units versus the non-brominated scaffold also provides a measurable adjustment of lipophilicity for optimizing cellular permeability and solubility profiles.

Fragment-Based Drug Discovery: Halogen-Enriched Fragment for X-ray Crystallography and SPR Screening

The bromine atom serves as an anomalous scatterer for X-ray crystallographic phasing, enabling unambiguous assignment of fragment binding poses in protein-fragment co-crystal structures. With MW 239.07, the compound sits within the upper fragment space (MW ≤ 300) suitable for fragment screening. The C-4 bromine can additionally engage in halogen bonding with backbone carbonyls in protein binding sites, a specific interaction not available to the non-halogenated or 4-chloro analogs (the latter having weaker halogen-bond donor capability). This makes the brominated compound the preferred choice for halogen-enriched fragment libraries [2].

Agrochemical Intermediate: Building Block for Isoxazole-Containing Herbicides and Fungicides

4-Bromo-5-phenyl-1,2-oxazol-3-amine is listed as a building block for agrochemical synthesis, where the bromine atom allows introduction of diverse substituents at the isoxazole 4-position via cross-coupling [3]. The commercial availability at multi-gram scale (up to 5 g from Enamine) supports process chemistry development and initial field trial material preparation. The defined MDL number and multi-vendor supply reduce the risk of synthetic route disruption due to single-source unavailability, a practical consideration for agrochemical development programs with multi-year timelines.

Chemical Biology: Photoaffinity Labeling Probe Precursor

The C-4 bromine can be replaced via cross-coupling with alkyne- or azide-containing moieties to generate click-chemistry-compatible probes, or the bromine itself can serve as a photo-labile leaving group in UV-activated crosslinking studies. The C-3 amine provides a convenient conjugation handle for biotin or fluorophore attachment. This dual functionalization capability—derivatization at C-4 and conjugation at C-3—is not simultaneously available in the non-brominated analog, making the target compound a uniquely versatile scaffold for chemical biology probe development [4].

Quote Request

Request a Quote for 4-Bromo-5-phenyl-1,2-oxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.